molecular formula C15H14N2O B1296870 (2-Aminophenyl)(indolin-1-yl)methanone CAS No. 21859-87-0

(2-Aminophenyl)(indolin-1-yl)methanone

Cat. No. B1296870
CAS RN: 21859-87-0
M. Wt: 238.28 g/mol
InChI Key: WBIVLKJODIOWTB-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)(indolin-1-yl)methanone”, also known as AIM, is an organic compound with the molecular formula C15H14N2O . It has gained significant importance in scientific research due to its potential applications in various fields.


Synthesis Analysis

A visible-light-induced mild, transition metal, base, and photocatalyst-free green protocol has been developed for the synthesis of tryptanthrin and its derivatives . This reaction is compatible with a wide range of substrates with good to high yields .


Molecular Structure Analysis

The molecular structure of AIM consists of a methanone group attached to an aminophenyl group and an indolin-1-yl group . The average mass of this compound is 238.285 Da .

Scientific Research Applications

Beneficial Actions of Microbiota-Derived Tryptophan Metabolites

  • Tryptophan metabolites produced by gut bacteria, such as indole derivatives, have been shown to have anti-inflammatory and beneficial metabolic effects. These effects are crucial for maintaining gut health and preventing metabolic diseases. The study by Galligan (2018) highlights the significance of these metabolites in the gut microbiome's contribution to health, suggesting a potential research angle for (2-Aminophenyl)(indolin-1-yl)methanone in exploring its metabolic or microbiota-related applications (Galligan, 2018).

Indoleamine 2,3-Dioxygenase (IDO) in Human Cancers

  • The role of IDO, an enzyme involved in tryptophan catabolism, in cancer progression and immune evasion highlights the importance of tryptophan metabolism in oncology. IDO expression correlates with a less favorable prognosis in various cancer types. This suggests that compounds affecting tryptophan metabolism, potentially including (2-Aminophenyl)(indolin-1-yl)methanone, could be of interest in cancer research for modulating immune responses or affecting tumor growth (Godin-Ethier et al., 2011).

Tryptophan Metabolism and Chronic Pain

  • The kynurenine pathway of tryptophan metabolism is implicated in chronic pain conditions, offering insights into how modulation of this pathway could affect pain management. Research into therapeutic agents targeting this pathway suggests potential applications for compounds that can influence tryptophan metabolism, including (2-Aminophenyl)(indolin-1-yl)methanone, in treating chronic pain conditions (Jovanovic et al., 2020).

IDO1 Inhibitors in Cancer Therapy

  • The review of IDO1 inhibitors for cancer therapy, including insights into their structural diversity and therapeutic potential, underscores the interest in compounds that can modulate tryptophan metabolism pathways as part of cancer immunotherapy strategies. This opens up considerations for (2-Aminophenyl)(indolin-1-yl)methanone's potential application or structural analogs in designing new therapeutic agents (Cheong et al., 2018).

properties

IUPAC Name

(2-aminophenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVLKJODIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341970
Record name (2-Aminophenyl)(indolin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Aminophenyl)(indolin-1-yl)methanone

CAS RN

21859-87-0
Record name (2-Aminophenyl)(indolin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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